Welcome to the BenchChem Online Store!
molecular formula C12H24N2O4 B096468 Bis(2-(dimethylamino)ethyl) succinate CAS No. 19249-04-8

Bis(2-(dimethylamino)ethyl) succinate

Cat. No. B096468
M. Wt: 260.33 g/mol
InChI Key: JSINVKLVDNFTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05206420

Procedure details

In method I succinic acid is reacted with dimethylaminoethanol to give bis(2-dimethylaminoethyl) succinate, which is then reacted with methyl chloride to give succinylcholine chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH3:9][N:10]([CH2:12][CH2:13]O)[CH3:11]>>[C:1]([O:8][CH2:13][CH2:12][N:10]([CH3:11])[CH3:9])(=[O:7])[CH2:2][CH2:3][C:4]([O:6][CH2:13][CH2:12][N:10]([CH3:11])[CH3:9])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OCCN(C)C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.